An In-depth Technical Guide to N-cyclopentyl-4-methylbenzenesulfonamide
An In-depth Technical Guide to N-cyclopentyl-4-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold in the design of a wide array of therapeutic agents.[1][2] Its prevalence in clinically successful drugs stems from its unique chemical properties, including its ability to act as a bioisostere of a carboxylate group and as a zinc-binding group in various metalloenzymes.[1] This guide focuses on a specific derivative, N-cyclopentyl-4-methylbenzenesulfonamide, providing an in-depth analysis of its synthesis, properties, and potential applications, particularly in the context of drug discovery. While the initial query specified N-cyclopentyl-N-methylbenzenesulfonamide, this guide centers on the closely related and more extensively documented N-cyclopentyl-4-methylbenzenesulfonamide, offering a robust and scientifically grounded resource.
Core Compound Identification
A precise understanding of the molecule is fundamental to any scientific investigation. The core compound of this guide is N-cyclopentyl-4-methylbenzenesulfonamide.
| Property | Value | Source |
| IUPAC Name | N-cyclopentyl-4-methylbenzenesulfonamide | |
| CAS Number | 65032-48-6 | [3] |
| Molecular Formula | C12H17NO2S | [3] |
| Molecular Weight | 239.34 g/mol | [3] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 | |
| InChIKey | GXUUMIXUNMJARY-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the computed properties of N-cyclopentyl-4-methylbenzenesulfonamide.
| Property | Value | Source |
| XLogP3 | 2.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 239.09799996 | [3] |
| Monoisotopic Mass | 239.09799996 | [3] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| Heavy Atom Count | 16 | [3] |
Synthesis and Experimental Protocols
The synthesis of N-cyclopentyl-4-methylbenzenesulfonamide is typically achieved through the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and cyclopentylamine.[4][5] This is a well-established and robust method for the formation of sulfonamide bonds.[6]
General Synthetic Workflow
The overall synthetic strategy is a two-step process that can be visualized as follows:
Caption: General workflow for the synthesis of N-cyclopentyl-4-methylbenzenesulfonamide.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of N-cyclopentyl-4-methylbenzenesulfonamide.
Materials:
-
4-methylbenzenesulfonyl chloride (Tosyl chloride)
-
Cyclopentylamine
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Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
5 M Hydrochloric acid (for workup)
-
Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylamine (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
To this solution, add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the 4-methylbenzenesulfonyl chloride solution to the stirring cyclopentylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 5 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-cyclopentyl-4-methylbenzenesulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Rationale behind experimental choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of reagents with atmospheric moisture and oxygen, which can lead to side products and reduced yields.
-
Base: Pyridine or triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This is crucial as the accumulation of acid can protonate the amine, rendering it non-nucleophilic and halting the reaction.
-
Aprotic Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert and effectively dissolves both reactants.
-
Workup: The aqueous workup is designed to remove the base, any remaining starting materials, and the hydrochloride salt formed during the reaction, leading to a cleaner crude product.
Applications in Drug Discovery
Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, making them highly valuable in drug discovery and development.[1] Their applications span various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity and Mechanism of Action: Carbonic Anhydrase Inhibition
A significant area of research for benzenesulfonamides is in oncology, where they have been investigated as inhibitors of carbonic anhydrases (CAs).[7][8] Specifically, the tumor-associated isoforms CA IX and CA XII are overexpressed in many solid tumors and play a crucial role in the survival and proliferation of cancer cells, particularly in the hypoxic tumor microenvironment.[9]
These enzymes help maintain a relatively alkaline intracellular pH while promoting an acidic extracellular environment, which is favorable for tumor growth and metastasis.[9] By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.[10]
The proposed mechanism of action for the anticancer activity of many benzenesulfonamide derivatives is through the inhibition of carbonic anhydrase IX.
Sources
- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-cyclopentyl-4-methylbenzene-1-sulfonamide | C12H17NO2S | CID 668752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
